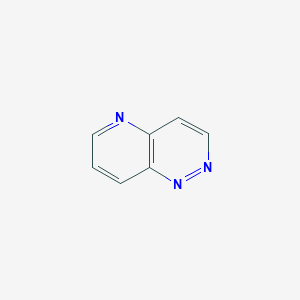

Pyridopyridazine

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C7H5N3 |

|---|---|

分子量 |

131.13 g/mol |

IUPAC名 |

pyrido[3,2-c]pyridazine |

InChI |

InChI=1S/C7H5N3/c1-2-7-6(8-4-1)3-5-9-10-7/h1-5H |

InChIキー |

OHZYAOYVLLHTGW-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CN=N2)N=C1 |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for Pyridopyridazines

Classical Synthetic Routes to the Pyridopyridazine Core

The foundational approaches to constructing the this compound nucleus often involve the formation of the key N-N bond of the pyridazine (B1198779) ring or the closure of the pyridine (B92270) ring from acyclic or monocyclic precursors. These classical routes rely heavily on well-established reaction types such as condensation and cyclization.

Condensation reactions are a cornerstone in the synthesis of this compound systems, involving the joining of two or more molecules with the elimination of a small molecule, such as water or an amine. These reactions are pivotal in building the necessary precursors for subsequent cyclization or in forming one of the heterocyclic rings directly.

One prominent strategy involves the condensation of a methyl group on a pyridazine precursor. For instance, 4-methyl pyridazine-6-one can be condensed with dimethylformamide dimethylacetal (DMFDMA) to form an enamine intermediate. mdpi.comresearchgate.net This intermediate is then treated with an amine, such as aniline, to facilitate ring closure and form a pyridopyridazinedione derivative. mdpi.comresearchgate.net

Another example is the condensation of an enamine, prepared from a pyridazinone and triethyl orthoformate with piperidine, with 2-cyanoacetohydrazide. mdpi.com This reaction, conducted by heating in dimethylformamide, leads to the formation of a tricyclic system containing the this compound core, specifically a 1,2,4-triazolo fused this compound. mdpi.com The reaction of arylhydrazonomalononitriles with malononitrile (B47326) through cyclocondensation also yields this compound derivatives. sciforum.net

| Precursor(s) | Reagents/Conditions | Product Type | Ref. |

| 4-Methyl pyridazine-6-one | 1. DMFDMA2. Aniline | Pyrido[3,4-c]pyridazine-3,8-dione | mdpi.comresearchgate.net |

| Enamine of 4-methyl-phenyl-pyridazinone | 2-Cyanoacetohydrazide, DMF, reflux | 1,2,4-Triazolo fused this compound | mdpi.com |

| Arylhydrazonomalononitriles | Malononitrile, ethanolic triethylamine | Pyrido[3,2-c]pyridazine | sciforum.net |

Cyclization reactions are fundamental to the formation of the bicyclic this compound framework. These reactions create one or both of the heterocyclic rings through intramolecular bond formation.

A classic method is the Widman-Stoermer cinnoline (B1195905) synthesis , which has been adapted for pyridopyridazines. This involves a one-pot diazotization and cyclization of appropriately substituted aminopyridines, such as 4-propenyl-3-aminopyridines, to yield the this compound system. mdpi.comresearchgate.net A related approach, the Borsche cinnoline reaction , is also utilized, for example, in the cyclization of an amine derived from 5-nitro-4-acetyl-8-azaindole after nitrosation to form a pyrrolo-fused this compound. mdpi.com

The Japp-Klingemann approach offers another pathway. This method can be used to synthesize pyridopyridazinones from precursors like 2-chloro-3-aminopyridine. mdpi.comresearchgate.net The corresponding diazonium salt is reacted with an active methylene (B1212753) compound like ethyl-2-methyl-acetoacetate to form a hydrazone, which is then cyclized in polyphosphoric acid to afford the pyridopyridazinone. mdpi.comresearchgate.net

Hetero-Diels-Alder reactions provide a powerful route for constructing the pyridazine ring. The cycloaddition of 2-vinylpyridines with electron-poor azo compounds, such as azodicarboxylates, can yield tetrahydropyridopyridazines, which are subsequently oxidized to the aromatic this compound. mdpi.comresearchgate.net Furthermore, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is an efficient method for synthesizing 1,6-dihydropyridazines, which can be readily converted to pyridazines. organic-chemistry.org

| Cyclization Method | Precursor Type | Key Transformation | Product | Ref. |

| Widman-Stoermer | 4-Alkenyl-3-aminopyridine | One-pot diazotization/cyclization | Pyrido[3,4-c]pyridazine | mdpi.comresearchgate.net |

| Borsche Reaction | Amine from azaindole | Nitrosation and cyclization | Pyrrolo fused this compound | mdpi.com |

| Japp-Klingemann | Hydrazone from aminopyridine | Acid-catalyzed cyclization | Pyridopyridazin-4-one | mdpi.comresearchgate.net |

| Hetero-Diels-Alder | 2-Vinylpyridine and azodicarboxylate | [4+2] Cycloaddition | Tetrahydrothis compound | mdpi.comresearchgate.net |

Pyridine- and Pyridazine-Based Precursor Strategies

Building the this compound skeleton can be strategically accomplished by starting with either a pre-existing pyridine or pyridazine ring and constructing the second ring onto it. This approach allows for the utilization of the rich and diverse chemistry of these fundamental six-membered heterocycles.

Synthesizing pyridopyridazines from pyridine precursors is a common and effective strategy. The Widman-Stoermer synthesis, for example, directly utilizes 4-propenyl-3-aminopyridines to construct the fused pyridazine ring in a one-pot diazotisation/cyclization sequence. mdpi.comresearchgate.net Similarly, 4-acetyl-3-aminopyridine serves as a precursor for the corresponding pyrido[3,4-c]pyridazine-4-one via a Borsche-type reaction. mdpi.comresearchgate.net

Another route begins with 4-methyl-3-cyano-pyridine-2,6-diones. mdpi.com These compounds can undergo an azo coupling reaction with a phenyldiazonium salt to produce a hydrazone. This intermediate is then subjected to a one-pot conversion with DMFDMA, leading to an enamine, which subsequently undergoes cyclocondensation to yield a this compound-6,8-dione derivative. mdpi.com The Hetero-Diels-Alder cycloaddition of 2-vinylpyridines with azo derivatives also represents a direct method starting from a pyridine scaffold. mdpi.comresearchgate.net

| Pyridine Precursor | Reagents/Conditions | Product Type | Ref. |

| 4-Propenyl-3-aminopyridine | Diazotization, cyclization | Pyrido[3,4-c]pyridazine | mdpi.comresearchgate.net |

| 4-Acetyl-3-aminopyridine | Diazotization, cyclization (Borsche reaction) | Pyrido[3,4-c]pyridazine-4-one | mdpi.comresearchgate.net |

| 4-Methyl-3-cyano-pyridine-2,6-dione | 1. Phenyldiazonium salt2. DMFDMA | This compound-6,8-dione | mdpi.com |

| 2-Vinylpyridine | Azodicarboxylate | Tetrahydrothis compound | mdpi.comresearchgate.net |

An alternative approach involves annulating a pyridine ring onto an existing pyridazine core. A key example starts with 4-methyl pyridazine-6-one. mdpi.comresearchgate.net The strategy involves the condensation of the activated methyl group with DMFDMA, followed by treatment of the resulting enamine with aniline, which triggers a cyclization reaction to form a pyrido[3,4-c]pyridazine-3,8-dione. mdpi.comresearchgate.net

In a different method, pyridazinimine derivatives, formed from the reaction of malononitrile with aryldiazonium chlorides followed by cyclization, can be reacted with another molecule of malononitrile. sciforum.net This sequence has been shown to produce pyrido[3,2-c]pyridazine derivatives. sciforum.net The condensation of diethyl pyridazine-4,5-dicarboxylate with o-phenylenediamine (B120857) is another route that uses a pyridazine starting material to build more complex, fused heterocyclic systems that include the this compound structure. rsc.org

The synthesis of pyridopyridazines can also be achieved by transforming other heterocyclic systems. This approach often involves ring-opening, rearrangement, or annulation reactions starting from a different heterocycle.

For instance, bispyridopyridazines can be prepared from diamino-bipyridine precursors through diazotization. mdpi.com An alternative synthesis for these complex systems is the reductive cyclization of ortho, ortho'-dinitro-2,4'-bipyridine. mdpi.com

A clear example of a heterocycle-to-heterocycle conversion is the synthesis of a pyrrolo-fused this compound. This process starts with 5-nitro-4-acetyl-8-azaindole, a pyrrolopyridine derivative. mdpi.com The nitro group is reduced to an amine, which then undergoes a Borsche cinnoline reaction (nitrosation followed by cyclization) to form the fused pyridazine ring, resulting in a pyrrolo[3',4':4,5]pyrido[3,2-c]pyridazine system. mdpi.com More recently, skeletal editing has emerged as a powerful concept, enabling the direct conversion of a pyridine ring into a pyridazine via a photoinitiated rearrangement of an N-amino-2-azidopyridinium cation, bridging the synthetic gap between these two important heterocycles. researchgate.netnih.gov

Multi-Component Reactions for this compound Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. mdpi.combohrium.com This approach is valued for its operational simplicity, time and energy savings, and its ability to rapidly generate complex molecular scaffolds from simple precursors. nih.govyoutube.com

In the context of this compound synthesis, MCRs provide a convergent pathway to assemble the fused heterocyclic core. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been utilized to synthesize imidazo[1,2-b]pyridazines, which are structurally related to pyridopyridazines. researchgate.net This reaction typically involves an aminoazine, an aldehyde, and an isocyanide, which come together to form the fused imidazole (B134444) ring onto the pyridazine core. researchgate.net

Another notable example is the three-component synthesis of novel 1-thiazolyl-pyridazinedione derivatives. mdpi.com This reaction combines maleic anhydride, thiosemicarbazide, and various hydrazonoyl halides in a one-pot process under microwave irradiation, demonstrating the synergy between MCRs and other advanced synthetic techniques to build complex pyridazine-containing structures efficiently. mdpi.com The high convergence and atom economy of MCRs make them a powerful tool for creating libraries of substituted this compound derivatives for further investigation. bohrium.comnih.gov

Advanced Synthetic Approaches to this compound Derivatives

Modern organic synthesis has introduced several advanced techniques that offer significant advantages over classical methods, including reduced reaction times, improved yields, and enhanced selectivity.

Microwave-Assisted Synthesis of Pyridopyridazines

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating a wide range of chemical transformations. nih.govbeilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, often leading to higher product yields and cleaner reaction profiles. georgiasouthern.eduresearchgate.net

This technique has been effectively applied to the synthesis of various pyridazine and this compound derivatives. For example, the one-pot, three-component synthesis of 1-thiazolyl-pyridazinedione derivatives is significantly enhanced by microwave heating, which allows the reaction to proceed to completion in as little as 4 to 8 minutes. mdpi.com Similarly, the synthesis of pyridophenoxazinones, which contain a related fused ring system, is achieved in satisfactory yields within 30 minutes under microwave conditions, a significant improvement over conventional heating methods. core.ac.uk The efficiency of microwave heating makes it an attractive method for the rapid generation of this compound-based compound libraries. georgiasouthern.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

|---|---|---|---|

| Three-component synthesis of Thiazolyl-pyridazinediones | Hours | 4-8 minutes | mdpi.com |

| Synthesis of Pyridophenoxazinones | Not specified | 30 minutes | core.ac.uk |

Nucleophilic Aromatic Substitution in this compound Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocyclic systems like this compound. youtube.com The presence of electronegative nitrogen atoms in the rings lowers the electron density, making the carbon atoms susceptible to attack by nucleophiles. youtube.comyoutube.com This reaction is particularly effective at positions ortho and para to the ring nitrogens, where the negative charge of the intermediate (a Meisenheimer-like complex) can be stabilized through resonance. youtube.comstackexchange.com

In pyridazine systems, halogens are common leaving groups that can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, the sequential SNAr of fluorine atoms in 4,5,6-trifluoropyridazin-3(2H)-one allows for the controlled, regioselective introduction of different substituents. researchgate.net Reaction with primary and secondary amines often leads to substitution primarily at the 4-position. researchgate.net This step-wise functionalization is a powerful tool for building polysubstituted this compound derivatives, enabling the fine-tuning of the molecule's properties. researchgate.netrsc.org

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for constructing six-membered rings with high stereochemical control. quora.com In heterocyclic synthesis, the hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, provides a direct route to rings like this compound. rsc.org

Inverse electron-demand aza-Diels-Alder reactions are particularly useful for this purpose. In this strategy, an electron-deficient azadiene reacts with an electron-rich dienophile. organic-chemistry.org For example, 1,2,3-triazines can serve as the azadiene component, reacting with enamines or ynamines to form a pyridazine ring after the extrusion of a dinitrogen molecule. organic-chemistry.orgacsgcipr.org This approach has been used to synthesize partially reduced triazoledione-fused pyridopyridazines through the cycloaddition of 4-vinyl-1,2,5,6-tetrahydropyridine dienes with an N-phenyl-1,2,4-triazoledione dienophile, proceeding with excellent yield and diastereoselectivity. mdpi.com

Diazotization and Intramolecular Cyclization Pathways

The synthesis of fused pyridazine rings can also be achieved through pathways involving the diazotization of an amino group, followed by an intramolecular cyclization. This strategy typically begins with a precursor molecule that contains an aromatic or heteroaromatic amine positioned appropriately for ring closure.

A prominent example is the Borsche cinnoline synthesis, which has been adapted for this compound systems. In one reported synthesis, 4-acetyl-3-amino-2-phenylquinoline was treated with nitrous acid to form a diazonium salt. mdpi.com This intermediate then underwent intramolecular cyclization in an alkaline medium to form a pyridazino[3,4-c]quinoline, a tricyclic this compound derivative. mdpi.com This tandem reaction sequence provides an effective method for constructing complex, fused this compound frameworks from readily available aminopyridine or aminoquinoline precursors. mdpi.comresearchgate.net

Stereoselective Synthesis and Chiral this compound Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. While the stereoselective synthesis of pyridopyridazines is a specialized area, general principles of asymmetric synthesis can be applied.

One direct example involves the synthesis of new chiral N,N′-bis(squaryl)-3,6-pyridazinylene bis(methylamine). researchgate.net This synthesis starts with 3,6-diformylpyridazine and proceeds through intermediates involving chiral auxiliaries like methyl lactamate to introduce stereocenters into the final molecule. researchgate.net

More broadly, strategies developed for related heterocycles can inform potential routes to chiral pyridopyridazines. For instance, the stereoselective synthesis of pyridinones has been accomplished via the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt. figshare.comnih.gov This approach, which uses a chiral auxiliary attached to the nitrogen atom to direct the incoming nucleophile, could conceivably be adapted to this compound precursors to control the formation of stereocenters. Such methods are key to producing specific stereoisomers of complex this compound derivatives. nih.gov

Synthesis of Polycyclic Systems Containing this compound Moieties

The construction of polycyclic systems incorporating the this compound core involves a variety of synthetic strategies, leading to diverse and complex molecular architectures. These methods often build upon existing heterocyclic rings, fusing them with the this compound framework through cyclization reactions. Key approaches include the synthesis of bispyridopyridazines, the fusion of five-membered heterocycles, and the application of cycloaddition reactions.

One notable method for creating extended polycyclic systems is the synthesis of bispyridopyridazines. The reduction of 2,2'-dinitro-4,4'-bipyridyl with sodium sulfide (B99878) is a key method for producing bisthis compound. mdpi.com This reaction initially yields a mixture of bisthis compound and its N-oxide, with the latter being deoxygenated using iron at high temperatures. mdpi.com Optimization of the reduction with sodium sulfide can lead to a high yield of the desired bisthis compound directly. mdpi.com This bisthis compound serves as a precursor for the synthesis of 2,7-diazabiphenylene (B3350921) through the extrusion of nitrogen via vacuum pyrolysis. mdpi.com

Another significant strategy involves the fusion of this compound with five-membered aromatic rings such as thiophene, pyrrole, and furan. This is achieved through a Widman-Stoermer type cyclization of 3-pyridyldiazonium salts, which involves the electrophilic substitution of electron-rich five-membered rings positioned at the 4-position of the pyridine ring. mdpi.com This methodology has been successfully applied to generate a range of fused systems. mdpi.com

Furthermore, an isomeric pyrrolo-fused this compound can be prepared using the Borsche cinnoline reaction. mdpi.com This synthesis begins with the reduction of 5-nitro-4-acetyl-8-azaindole, followed by nitrosation and cyclization of the resulting amine. mdpi.com The product can be subsequently chlorinated to create a versatile building block for further chemical modifications. mdpi.com

The Diels-Alder reaction provides a powerful route to partially reduced polycyclic systems. An interesting diastereoselective synthesis of triazoledione-fused pyridopyridazines has been reported through the cycloaddition of 4-vinyl-1,2,5,6-tetrahydropyridine dienes with N-phenyl-1,2,4-triazoledione as the dienophile. mdpi.com These reactions are efficient, proceeding at low temperatures with good to excellent chemical yields and high diastereoselectivity. mdpi.com

The following table summarizes selected synthetic methodologies for polycyclic this compound systems, detailing the starting materials, reagents, and the resulting polycyclic products and their yields.

Table 1: Synthetic Methodologies for Polycyclic this compound Systems

| Starting Material | Reagents/Conditions | Polycyclic Product | Yield (%) |

|---|---|---|---|

| 2,2'-Dinitro-4,4'-bipyridyl | Sodium sulfide | Bisthis compound | 89 |

| 3-Pyridyldiazonium salts with 4-(thienyl) substituent | Widman-Stoermer cyclization | Thiophene-fused this compound | 85 |

| 3-Pyridyldiazonium salts with 4-(thienyl) substituent | Widman-Stoermer cyclization | Thiophene-fused this compound | 72 |

| 3-Pyridyldiazonium salts with 4-(pyrrolyl) substituent | Widman-Stoermer cyclization | Pyrrole-fused this compound | 77 |

| 3-Pyridyldiazonium salts with 4-(furanyl) substituent | Widman-Stoermer cyclization | Furan-fused this compound | 76 |

| 4-Vinyl-1,2,5,6-tetrahydropyridine dienes | N-phenyl-1,2,4-triazoledione | Triazoledione-fused pyridopyridazines | 67-97 |

Structural Characterization and Spectroscopic Analysis of Pyridopyridazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridopyridazine Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of this compound compounds, offering insights into the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In this compound derivatives, the chemical shifts of protons are influenced by the electron-donating or electron-withdrawing nature of substituents and their position on the fused ring system.

For instance, in a series of 3,6-bis(2'-pyridyl)pyridazine derivatives, the pyridine (B92270) protons typically exhibit four distinct signals, which is consistent with a symmetrical cis-cis conformation in solution. researchgate.net The chemical shifts for these protons are generally found in the aromatic region of the spectrum. researchgate.net The specific chemical shifts can vary depending on the solvent and the presence of other functional groups.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H-4' | 7.90 | d | 8.0 |

| H-5' | 7.45 | t | 7.5 |

| H-6' | 8.70 | d | 5.0 |

| H-3' | 8.20 | d | 8.0 |

| H-4,5 | 7.80 | s | - |

Note: Data is hypothetical and for illustrative purposes.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in pyridopyridazines are sensitive to the electronic effects of nitrogen atoms and substituents. researchgate.net

In substituted dipyridylpyridazine compounds, the ¹³C NMR spectra show distinct signals for the pyridine and pyridazine (B1198779) ring carbons. researchgate.net The chemical shifts of the pyridazine carbons are particularly influenced by the nitrogen atoms, often appearing at lower field strengths compared to the pyridine carbons. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-3,6 | 158.0 |

| C-4,5 | 125.0 |

| C-2' | 152.0 |

| C-3' | 122.0 |

| C-4' | 138.0 |

| C-5' | 124.0 |

| C-6' | 150.0 |

Note: Data is hypothetical and for illustrative purposes.

¹⁵N NMR Spectroscopic Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within the this compound core. nih.gov Due to the low natural abundance of ¹⁵N (0.36%), this technique often requires isotopic enrichment or specialized pulse sequences for enhanced sensitivity. wikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to their local electronic environment, including hybridization, protonation state, and involvement in hydrogen bonding. wikipedia.org

In a study of a 7-azacinnolin-4(1H)-one, a type of pyridopyridazinone, ¹⁵N NMR was instrumental in studying its tautomerism. mdpi.com The chemical shifts provided direct evidence for the predominant tautomeric form in different solvents. mdpi.com

Table 3: Representative ¹⁵N NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Nitrogen | Chemical Shift (ppm) |

|---|---|

| N-1 | -70 |

| N-2 | -10 |

| N-7 | -120 |

Note: Chemical shifts are referenced to liquid NH₃. Data is hypothetical and for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra of complex this compound derivatives. nih.gov

HSQC correlates the chemical shifts of directly bonded protons and carbons, allowing for the straightforward assignment of protonated carbons. nih.gov

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). nih.gov

These techniques were used to confirm the structure of this compound-3,8-dione derivatives, where the connectivity between the different ring systems was established through long-range correlations. mdpi.com

Tautomerism Studies via NMR Spectroscopy

Many this compound derivatives, particularly those with hydroxyl or amino substituents, can exist as a mixture of tautomers in solution. bohrium.comnih.gov NMR spectroscopy is an exceptionally powerful tool for studying these tautomeric equilibria. bohrium.com The relative populations of different tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. bohrium.com

In the case of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, ¹H NMR studies in DMSO-d₆ showed that these compounds exist predominantly in the lactam form. nih.gov However, their 7-thioxo analogs were found to exist as a mixture of lactam and lactim tautomers. nih.gov Variable-temperature NMR studies can also provide information about the thermodynamics and kinetics of the tautomeric interconversion. researchgate.net

Infrared (IR) Spectroscopic Characterization of Pyridopyridazines

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net For this compound derivatives, IR spectroscopy can confirm the presence of characteristic functional groups and provide information about the bonding within the heterocyclic rings.

Key vibrational bands observed in the IR spectra of pyridopyridazines include:

C-H stretching vibrations: Typically observed in the range of 3000-3100 cm⁻¹. researchgate.net

C=N and C=C stretching vibrations: These appear in the 1400-1650 cm⁻¹ region and are characteristic of the aromatic rings. researchgate.net

Ring vibrations: The skeletal vibrations of the this compound ring system give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Substituent vibrations: The presence of functional groups such as carbonyl (C=O), amino (N-H), or hydroxyl (O-H) will give rise to strong, characteristic absorption bands in the IR spectrum. For example, pyridopyridazinone derivatives will show a strong C=O stretching band typically in the range of 1650-1700 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for a Hypothetical Substituted this compound

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3050 |

| Carbonyl (C=O) | Stretching | 1680 |

| Aromatic C=C/C=N | Stretching | 1610, 1550, 1480 |

| C-N | Stretching | 1350 |

Mass Spectrometry in this compound Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound compounds and for gaining structural information through the analysis of fragmentation patterns. semanticscholar.orglibretexts.org Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these analyses. semanticscholar.orgmdpi.com

The fragmentation of this compound derivatives is often characteristic of the specific ring system and its substituents. For instance, in the mass spectra of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, a notable fragmentation pathway involves a retro-Diels–Alder reaction in the pyridazine ring moiety. semanticscholar.org This reaction can lead to the formation of significant fragment ions, such as the peak for 4-fluorobenzonitrile (B33359) at m/z 121 observed in the spectrum of its corresponding derivative. semanticscholar.org

The stability of the resulting fragment ions influences the observed spectrum. Ions where the positive charge is located on the carbon of a carbonyl group (acylium ions) or on a carbon atom (carbocations) are relatively stable and often lead to prominent peaks. libretexts.orglibretexts.org The fragmentation process can be complex, and in some cases, may involve the loss of small, stable neutral molecules like CO. mjcce.org.mk

In one study, the mass spectrum of a pyridazinoimidazo oxadiazinone derivative showed the expected molecular ion peak at m/z 421. nih.gov Another investigation into pyridazino[3,4-d] semanticscholar.orgekb.egoxazin-5-one derivatives reported a molecular ion+1 at m/z 374, which subsequently lost fragments corresponding to COOH, C2H4, and CO2. ekb.eg Researchers have also observed the presence of water-clustered monomer and dimer forms in the mass spectra of certain this compound derivatives, indicating strong hydrogen bonding interactions. semanticscholar.org

Table 1: Selected Mass Spectrometry Fragmentation Data for this compound Derivatives

| Compound Type | Ionization Method | Key Fragment (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| 3-Aryl-4-fluorophenyl-pyrimido[4,5-c]pyridazine-dione | EI | 121 | Retro-Diels-Alder reaction fragment (4-fluorobenzonitrile) | semanticscholar.org |

| Pyridazinoimidazo oxadiazinone derivative | Not specified | 421 | Molecular ion peak [M]+ | nih.gov |

| Pyridazino[3,4-d] semanticscholar.orgekb.egoxazin-5-one derivative | EI | 374 | Molecular ion + 1 [M+H]+ | ekb.eg |

| Pyridazino[3,4-d] semanticscholar.orgekb.egoxazin-5-one derivative | EI | 328 | Loss of COOH from the molecular ion | ekb.eg |

X-ray Diffraction Analysis of this compound Single Crystals

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govuzh.ch This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity of atoms and revealing the molecule's conformation and stereochemistry. researchgate.netresearchgate.net

For this compound derivatives, X-ray crystallography has been used to unambiguously confirm structures proposed by other spectroscopic methods. mdpi.commdpi.com The analysis reveals crucial details about the planarity of the fused ring system and the orientation of substituent groups. For example, the analysis of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine showed that the molecule adopts a planar conformation in the crystal. researchgate.net In another case, the structure of a pyridine-fused this compound salt was proven unambiguously by this method. mdpi.com

The crystal packing, which describes how molecules are arranged in the crystal lattice, is also elucidated. This arrangement is often governed by intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netresearchgate.net In N-(6-Chloropyridazin-3-yl)-4-methylbenzenesulfonamide, for instance, the crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, linking the molecules into one-dimensional chains. researchgate.net

Table 2: Crystallographic Data for Selected this compound Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Pyridazine (at 100 K) | Monoclinic | P2(1)/n | a = 3.7870 Å, b = 10.7415 Å, c = 9.721 Å, β = 91.401° | researchgate.net |

| 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine | Monoclinic | P21/c | a = 3.8568 Å, b = 11.0690 Å, c = 26.4243 Å, β = 92.777° | researchgate.net |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.50°, β = 98.61°, γ = 103.81° | mdpi.com |

| Pyridine-based 1,3,4-oxadiazole (B1194373) derivative (5f) | Orthorhombic | Pbca | a = 14.583 Å, b = 9.3773 Å, c = 24.386 Å, α = β = γ = 90° | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgpharmatutor.org For aromatic and heterocyclic compounds like pyridopyridazines, the key electronic transitions are typically π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). pharmatutor.orgyoutube.com

The gas-phase UV absorption spectrum of the parent pyridazine shows a broad continuum with low-intensity absorption bands between 200 and 380 nm. researchgate.net The π→π* transitions are generally more intense than the n→π* transitions. pharmatutor.org The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are sensitive to the molecular structure, particularly the extent of conjugation and the presence of various substituents. chemrxiv.org

Studies on pyridazine derivatives in different solvents, such as acetonitrile, have been conducted to characterize their electronic properties. researchgate.net The electronic transitions can be influenced by the nature of the substituent and its position on the this compound skeleton. chemrxiv.org For example, the introduction of donor or acceptor moieties can shift the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, providing insight into the electronic structure of the molecule. mdpi.com

Table 3: UV-Vis Absorption Data for Pyridazine Derivatives

| Compound Type | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyridazine (gas phase) | Gas | 200-380 | π→π* and n→π | researchgate.net |

| Pyridazine Derivatives (1-8) | Acetonitrile | Varies | Not specified | researchgate.net |

| Gold(III) complexes with hydrazone-derived pyridoxal | Aqueous solution | ~300 and ~350 | Predominantly π→π | researchgate.net |

Elemental Microanalysis for Compound Purity and Composition Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis provides a direct way to verify the empirical formula of a synthesized this compound derivative and is a crucial checkpoint for compound purity.

The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement, typically within a margin of ±0.4%, is considered strong evidence for the correct composition and high purity of the compound. Although it is a routine analysis, its results are critical for the validation of new chemical entities. For example, the structures of various novel pyridazine and pyridopyridazinone derivatives have been confirmed based on spectral data in conjunction with satisfactory elemental analysis results. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

The analysis can distinguish between decomposition and sublimation. For certain derivatives of pyridazine with phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties, TGA measurements showed a complete weight loss, which was indicative of sublimation rather than thermal degradation. mdpi.com The temperature at which 5% weight loss occurs (Td5) is often reported as a measure of the onset of thermal decomposition or sublimation. Compounds with higher Td5 values are considered more thermally stable. mdpi.com For instance, two pyridazine derivatives were reported to have high thermal stabilities with 5% weight loss temperatures of 314 °C and 336 °C. mdpi.com In another study on a pyridine derivative, TG/DTG analysis revealed a single-stage decomposition in the temperature range of 157-224 °C, indicating the purity and good crystallinity of the sample. eurjchem.com

Table 4: Thermal Stability Data for Pyridazine Derivatives

| Compound | 5% Weight Loss Temp (Td5) | Observation | Reference |

|---|---|---|---|

| Pyridazine derivative with phenoxazine | 314 °C | Sublimation | mdpi.com |

| Pyridazine derivative with 9,9-dimethyl-9,10-dihydroacridine | 336 °C | Sublimation | mdpi.com |

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | 157-224 °C (Decomposition Range) | Single-stage decomposition | eurjchem.com |

Chemical Reactivity and Transformation Pathways of Pyridopyridazines

Oxidation Reactions of Pyridopyridazine Systems

Oxidation reactions are significant for modifying the this compound scaffold, often leading to the formation of N-oxides or other oxidized products.

Acid-catalyzed oxidation can be employed to modify this compound systems. For instance, the oxidation of certain this compound derivatives can occur in acidic conditions, leading to specific oxidized products. One example involves the oxidation of a tetrahydropyridopyridazinone using bromine in acetic acid. mdpi.com Another instance highlights acid-catalyzed cyclization as a step in the synthesis of pyridopyrazin-8-one. mdpi.com

Alkaline-mediated oxidation can also be utilized for this compound systems. While direct examples for pyridopyridazines are less detailed in the provided snippets, general principles of alkaline oxidation for nitrogen-containing heterocycles can be considered. For instance, peroxydisulfate (B1198043) oxidation of nitrogen-containing heterocyclic compounds, including pyridines, can be enhanced in the presence of 24% NaOH at 60 °C. nih.gov This suggests that alkaline conditions can facilitate oxidative processes in related heterocyclic systems.

Peracid reactions are a common method for the formation of N-oxides in nitrogen-containing heterocycles, including pyridopyridazines. This compound derivatives like pyrido[2,3-d]pyridazine-5,8-dione (B12357282) 1-oxide, pyrido[3,4-d]pyridazine-1,4-dione (B15132896) 6-oxide, and pyrazino[2,3-d]pyridazine-5,8-dione 1,2-dioxide have been obtained by direct oxidation of their parent hydrazides with peracetic acid. researchgate.net This method is analogous to the well-known N-oxidation of pyridine (B92270) with peracids such as perbenzoic acid, monoperphthalic acid, or peracetic acid. orgsyn.org Peracetic acid, often generated in situ from acetic acid and hydrogen peroxide, is a frequently used reagent. orgsyn.orggoogle.com Other peracids like m-chloroperoxybenzoic acid (m-CPBA) are also effective, sometimes in combination with catalysts or co-oxidants. arkat-usa.org The formation of N-oxides is a significant transformation, as N-oxides can serve as versatile synthetic intermediates. arkat-usa.org

The following table summarizes some peracid oxidation reactions leading to N-oxide formation:

| Reactant Type | Oxidizing Agent | Conditions | Product Type | Reference |

| This compound hydrazides | Peracetic acid | Direct oxidation | This compound N-oxides | researchgate.net |

| Pyridine | Peracetic acid | 85°C, 50-60 min | Pyridine-N-oxide | orgsyn.org |

| Halopyridines | Peracetic acid (in situ) | 70-80°C, ~12 hours (uncatalyzed) or with catalysts (maleic acid, phthalic anhydride) | Halopyridine-N-oxides | google.com |

| Pyridines | H₂O₂/Methyltrioxorhenium (MTO) | Catalytic amounts of MTO | Pyridine N-oxides | arkat-usa.org |

Halogenation Reactions of this compound

Halogenation reactions introduce halogen atoms (e.g., chlorine, bromine) onto the this compound scaffold, which can serve as key intermediates for further functionalization. For example, a tetrahydropyridopyridazinone can be chlorinated with phosphoryl chloride to yield a chloro derivative. mdpi.com This chloro derivative can then act as a building block for subsequent derivatization, including amine substitutions and Suzuki arylations. mdpi.com Another instance shows the bromination of a dihydroxythis compound to a trishalogenated this compound derivative. researchgate.net This trishalogenated compound subsequently undergoes nucleophilic substitutions and Suzuki arylation. researchgate.net

Amination Reactions of this compound

Amination reactions involve the introduction of amino groups onto the this compound nucleus. While specific direct amination examples for this compound are not extensively detailed in the provided search results, related reactions involving amine nucleophiles are mentioned. For instance, the chloro derivative obtained from halogenation can undergo amine substitutions. mdpi.com Additionally, cyclocondensation of a diester with ammonia (B1221849) in methanol (B129727) can lead to dihydroxythis compound. researchgate.net This suggests the use of nitrogen nucleophiles in the synthesis and modification of this compound systems.

Nucleophilic and Electrophilic Substitution Reactions on the this compound Scaffold

This compound scaffolds can undergo both nucleophilic and electrophilic substitution reactions, which are fundamental for diversifying their chemical structures.

Nucleophilic Substitution Reactions: The pyridazine (B1198779) ring, being electron-deficient, is generally susceptible to nucleophilic attack, especially at positions activated by electron-withdrawing groups or halogen atoms. For example, a 4,6-dichloropyridazine-3-carboxylate can undergo regioselective nucleophilic substitution at the 4-position with t-butyl ethyl malonate. researchgate.net Furthermore, a trishalogenated this compound derivative has been shown to undergo nucleophilic substitutions at positions 3 and 8, with reactivity apparently selective in that order. researchgate.net This highlights the utility of halogenated pyridopyridazines as substrates for nucleophilic displacement reactions.

Electrophilic Substitution Reactions: Electrophilic substitution reactions typically occur on electron-rich aromatic systems. While the this compound system contains a pyridine ring, which can undergo electrophilic substitution, the presence of the pyridazine ring and its nitrogen atoms can influence the reactivity and regioselectivity. The Widman-Stoermer type cyclization, involving the electrophilic substitution of electron-rich five-membered rings with 3-pyridyldiazonium salts, has been successfully applied to afford pyridopyridazines fused with thiophenes, pyrroles, and furans. researchgate.net This demonstrates that electrophilic processes, particularly in synthetic cyclization pathways, play a role in constructing complex this compound frameworks.

Ring-Opening and Ring-Closure Sequences in this compound Transformations

Pyridopyridazines, as fused heterocyclic systems, are not only products of ring-closure reactions but can also participate in dynamic transformations involving ring-opening followed by subsequent ring-closure sequences. These pathways are critical for understanding the full scope of their chemical behavior and for the rational design of novel derivatives. Such sequences typically involve the initial cleavage of a bond within one of the heterocyclic rings, leading to an open-chain intermediate, which then undergoes a new cyclization event to re-form a ring, often resulting in an isomeric or structurally distinct product.

One well-documented example of a ring-opening/ring-closure sequence is observed in certain inverse Diels-Alder reactions. For instance, the reaction of N-methylindole with 1,2,4,5-tetrazine-3,6-dicarboxylate in dichloromethane (B109758) under reflux conditions exemplifies this transformation. Following the extrusion of nitrogen, the initial cycloaddition adduct undergoes a complex rearrangement involving a ring-opening step, followed by a subsequent ring-closure. This intricate sequence ultimately leads to the formation of pyridazoquinolones, a class of compounds characterized by a fused pyridazine and quinoline (B57606) system. mdpi.com This process highlights the capacity of these heterocyclic systems to undergo significant structural reorganization under specific reaction conditions.

Another compelling illustration of a ring-opening/ring-closure sequence occurs during a specific hetero-Diels-Alder cycloaddition. When 3,6-(2-pyridyl)-1,2,4,5-tetrazine reacts with cis-3,4-dichlorocyclobutene, the initially anticipated cycloaddition product is not isolated. Instead, under the prevailing reaction conditions, a cascade of events is proposed, beginning with the ring opening of the cyclobutyl moiety. This ring-opening is then followed by a ring-closure step that involves the pyridine nitrogen atom. The culmination of this pathway is the formation of a unique pyridine-fused this compound salt, specifically identified as the 8a-azonia-3,4-diazaphenanthrene cation. The precise structure of this salt has been unequivocally confirmed through single-crystal X-ray crystallographic analysis, providing robust evidence for this complex transformation. mdpi.com

These examples demonstrate that while pyridopyridazines are frequently synthesized through various ring-closure reactions—such as the condensation of pyridine-2,3-dicarboxylic acid with hydrazine, the cyclization of furo[3,4-c]pyridine-1,3-diones with hydrazines, or the intramolecular cyclization of malononitrile (B47326) derivatives—their chemical reactivity extends to pathways where existing ring structures can undergo opening and subsequent re-cyclization. mdpi.comthieme-connect.deliberty.eduresearchgate.netresearchgate.net Such transformations are often governed by thermodynamic stability, steric considerations, and the electronic properties of transient intermediates, and can be significantly influenced by reaction parameters including temperature, solvent choice, and the presence of catalysts. mdpi.comwur.nlpurdue.edu

The study of these ring-opening and ring-closure sequences provides crucial insights into the fundamental reactivity of pyridopyridazines, enabling chemists to design more efficient synthetic routes to complex fused heterocyclic systems and to explore new chemical space for potential applications.

Computational Chemistry and Molecular Modeling of Pyridopyridazines

Quantum Chemical Calculations for Electronic and Geometrical Properties

Quantum chemical calculations provide a detailed understanding of the intrinsic properties of pyridopyridazine molecules at the atomic level. nih.gov These calculations are fundamental for predicting molecular geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic structure of molecules. iiste.orgresearchgate.net For this compound and its derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are used to predict key geometrical parameters. iiste.orgresearchgate.netnih.gov These calculations yield data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. researchgate.netnih.gov The optimized structure corresponds to the lowest energy conformation of the molecule. iiste.orgresearchgate.net Theoretical studies on related azine molecules like pyridine (B92270), pyrimidine, pyrazine, and pyridazine (B1198779) using DFT have shown how the position of nitrogen atoms affects the structural and electronic properties of the aromatic ring. iiste.org

Table 1: Selected Calculated Geometrical Parameters for Pyridazine Derivatives from DFT Studies

| Compound | Method/Basis Set | Parameter | Calculated Value |

|---|---|---|---|

| Pyridazine | B3LYP/6-31(d,p) | N-N bond length | 1.34 Å |

| Pyridazine | B3LYP/6-31(d,p) | C-N bond length | 1.33 Å |

| 3-chloro-6-methoxypyridazine | B3LYP/6-311G(d,p) | C3-Cl bond length | 1.74 Å |

Note: Data is illustrative and compiled from typical DFT calculation results on pyridazine and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. core.ac.ukresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orggsconlinepress.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.netsemanticscholar.org For this compound derivatives, HOMO-LUMO analysis can predict their behavior in chemical reactions and their potential as organic semiconductors. semanticscholar.org The spatial distribution of HOMO and LUMO orbitals can also provide insights into intramolecular charge transfer (ICT) characteristics. researchgate.netnih.govuni-tuebingen.de If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition can lead to a transfer of charge from the HOMO region to the LUMO region. researchgate.netnih.gov

Table 2: Calculated Electronic Properties of Dicyano Pyridazine Molecules (in eV)

| Molecule | HOMO | LUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Pyridazine | -7.53 | -0.65 | 6.88 |

| 2,3-(CN)2(CH)4N2 | -8.24 | -2.69 | 5.55 |

| 2,4-(CN)2(CH)4N2 | -8.32 | -3.01 | 5.31 |

| 2,5-(CN)2(CH)4N2 | -8.29 | -2.89 | 5.40 |

Data adapted from a DFT study on dicyano pyridazine molecules, illustrating the effect of substituents on electronic properties. researchgate.netsemanticscholar.org

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters of molecules. nih.gov For this compound derivatives, calculated NMR chemical shifts (¹H and ¹³C) often show good agreement with experimental data, aiding in structure elucidation. nih.gov Similarly, the vibrational frequencies calculated from DFT can be correlated with experimental FT-IR and FT-Raman spectra. nih.gov This correlation helps in the assignment of vibrational modes to specific molecular motions, providing a deeper understanding of the molecule's dynamics. nih.gov However, it's noted that for paramagnetic systems, standard DFT methods may have deficiencies in predicting hyperfine coupling constants, which are crucial for accurate NMR shift predictions. rsc.org

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyridazine Derivative

| Vibrational Mode | Experimental Frequency | Calculated Frequency |

|---|---|---|

| C-H stretching | 3070 | 3075 |

| C=N stretching | 1580 | 1585 |

Note: This table provides illustrative data typical of DFT vibrational analysis of heterocyclic compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. nih.govresearchgate.net For this compound derivatives with potential therapeutic applications, docking studies are instrumental in understanding their interactions with biological targets such as enzymes and receptors. nih.govrsc.org These studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. mdpi.com The results of docking studies, often expressed as a binding energy or docking score, are crucial for prioritizing compounds for further experimental testing. nih.govmdpi.com For example, docking studies have been performed on pyridotriazine and pyridine-pyrazole hybrid derivatives against glucosamine-6-phosphate synthase, revealing moderate to good binding energies. nih.gov

Table 4: Illustrative Molecular Docking Results for this compound Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | Kinase X | -8.5 | LYS76, GLU91, ASP161 |

| Derivative B | Protease Y | -7.2 | HIS41, CYS145, GLU166 |

This table presents hypothetical data representative of typical molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinities

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-receptor complexes over time. nih.govmdpi.comeasychair.org For this compound derivatives, MD simulations can be used to refine the results of molecular docking by assessing the stability of the predicted binding poses. nih.gov These simulations can reveal important information about the flexibility of both the ligand and the protein, as well as the role of solvent molecules in the binding process. easychair.org Furthermore, MD simulations can be coupled with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to calculate binding free energies, which can provide a more accurate prediction of binding affinity compared to docking scores alone. easychair.orgnih.gov Studies on related pyridine derivatives have used MD simulations to understand the binding process and identify key residues for interaction, demonstrating that electrostatic interactions are often a major driving force for binding. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational approaches are pivotal in establishing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For this compound derivatives, computational SAR studies can help identify the structural features that are essential for a desired pharmacological effect. researchgate.netnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models. nih.govmdpi.comyoutube.com These models can then be used to predict the activity of newly designed this compound analogues, guiding the synthesis of more potent and selective compounds. nih.gov For instance, SAR studies on pyridazine-based inhibitors of amyloid fibril formation have shown that the type and position of substituents on the aromatic rings are important for their inhibitory activity. nih.gov

Table 5: Chemical Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridazine |

| Pyrimidine |

| Pyrazine |

| 3-chloro-6-methoxypyridazine |

| Dicyano Pyridazine |

| Pyridotriazine |

| Pyridine-pyrazole |

In Silico Prediction of Pharmacological Profiles (excluding ADME, toxicity)

Computational methods, particularly in silico screening and molecular modeling, have become indispensable tools for predicting the pharmacological profiles of this compound derivatives. These approaches allow for the high-throughput evaluation of virtual compound libraries, identifying promising candidates and elucidating potential mechanisms of action before their synthesis and biological testing. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are frequently employed to forecast the therapeutic potential of this heterocyclic scaffold.

Molecular docking studies are a cornerstone of in silico pharmacological prediction for pyridopyridazines. This method predicts the preferred orientation of a ligand when bound to a target receptor, estimating the strength of the interaction, often expressed as binding energy. For instance, novel pyrido[2,3-d]pyridazine (B3350097) derivatives have been screened for their anticonvulsant potential by docking them against receptors like the voltage-gated sodium channel and the N-methyl-D-aspartate (NMDA) receptor. jocpr.com In one study, several derivatives, including compound 5b and 5i , showed binding affinities superior to the reference drug Phenobarbitone, indicating their potential as anticonvulsant agents. jocpr.com Similarly, in the pursuit of anti-inflammatory agents, pyrazole-pyridazine hybrids have been docked into the active site of cyclooxygenase-2 (COX-2). nih.govrsc.org The trimethoxy derivative 6f demonstrated a higher binding affinity to the COX-2 active site than the standard drug Celecoxib, a finding that correlated well with its potent in vitro inhibitory action (IC50 = 1.15 µM). nih.govrsc.org The docking analysis revealed key interactions, such as hydrogen bonding with the amino acid Arg499, which likely contribute to the compound's high inhibitory effect. nih.gov

Beyond receptor-based docking, QSAR models offer a ligand-based approach to predicting biological activity. QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their pharmacological activities. For pyridazinone derivatives, QSAR models have been developed to predict their fungicidal activities. asianpubs.org These models indicated that factors like the total energy of the molecule (AE) and the logarithm of the partition coefficient (log P) were critical in determining the fungicidal efficacy. asianpubs.org Such models are valuable for designing new derivatives with potentially enhanced activity by optimizing these key physicochemical parameters. In another application, QSAR-based methods have been used to predict the anticancer properties of related heterocyclic compounds against the NCI-60 cancer cell line panel, demonstrating the broad applicability of these predictive models. nih.gov

The following table summarizes selected in silico studies predicting the pharmacological profiles of this compound and related pyridazine derivatives.

| Compound/Derivative Series | Target Protein/Activity | Computational Method | Key Findings |

| Substituted pyrido[2,3-d] pyridazines (5b, 5i, 5j) | Voltage-gated sodium channel, NMDA receptor (Anticonvulsant) | Molecular Docking | Predicted binding affinities were superior to the reference ligand, Phenobarbitone. jocpr.com |

| Pyrazole-pyridazine hybrids (5f, 6e, 6f) | Cyclooxygenase-2 (COX-2) (Anti-inflammatory) | Molecular Docking | Derivatives 5f and 6f showed respectable binding affinity towards the COX-2 active site compared to the reference ligand. nih.govrsc.org |

| 3,6-Disubstituted pyridazine derivative (9e) | c-Jun N-terminal kinase-1 (JNK1) (Anticancer) | Molecular Docking, Molecular Dynamics | Compound 9e was predicted to bind stably within the JNK1 binding pocket, downregulating its activity. nih.govnih.gov |

| Pyridazinone derivatives | Fungicidal activity against housefly larvae | QSAR | Models showed that higher total energy (AE) and lower lipophilicity (log P) correlated with increased fungicidal activity. asianpubs.org |

| Pyridazine derivatives | Corrosion inhibition | QSAR (MLR/ANN) | Models suggested that the adsorption of derivatives is dependent on five specific molecular descriptors. kfupm.edu.sa |

| Novel pyridazinone derivatives | Antibacterial activity (E. coli DNA gyrase) | Molecular Docking | Showed a good overlay of new pyridazines with the co-crystallized ligand within the active site. dntb.gov.ua |

Methodological Advancements and Challenges in this compound Computational Studies

The computational investigation of pyridopyridazines has evolved beyond simple docking exercises, incorporating more sophisticated techniques to enhance predictive accuracy and provide deeper insights into molecular interactions. However, these advanced methods also present unique challenges that researchers must navigate.

A significant methodological advancement is the increasing use of molecular dynamics (MD) simulations. nih.gov While molecular docking provides a static snapshot of a ligand-receptor complex, MD simulations model the dynamic nature of these interactions over time, offering a more realistic representation of the biological environment. For example, MD simulations have been used to confirm the stability of the binding mode of a 3,6-disubstituted pyridazine derivative (9e ) within the JNK1 binding pocket. nih.govnih.gov Such simulations can reveal subtle conformational changes and assess the durability of key interactions, providing stronger evidence for a proposed binding hypothesis than docking alone.

Another advanced strategy is the application of different computational approaches to design novel molecular frameworks, such as scaffold hopping. This technique involves replacing the core structure (scaffold) of a known active molecule with a structurally different but functionally equivalent core, aiming to discover new compounds with improved properties. mdpi.com This method, combined with 3D-QSAR, has been used to design novel inhibitors for various therapeutic targets, offering a pathway to escape existing patent landscapes and discover unique chemical entities based on the this compound motif. mdpi.com Furthermore, the development of more complex QSAR models using machine learning algorithms like artificial neural networks (ANN) represents an improvement over traditional multiple linear regression (MLR) models, often providing better predictive power for complex biological data, as seen in studies on pyridazine-based corrosion inhibitors. kfupm.edu.sa

Despite these advancements, significant challenges remain. A primary issue is the reliability of scoring functions used in docking programs. Different software can produce different binding poses and affinity predictions for the same ligand-receptor system. For instance, a study on JNK1 inhibitors found that the docking poses for compound 9e predicted by AutoDock Vina and FRED were distinct, necessitating further investigation with MD simulations to determine the more likely interaction mode. nih.gov This highlights the challenge of selecting the appropriate computational tool and the importance of validating in silico predictions with experimental data.

Furthermore, the ultimate goal of computational studies is to predict in vivo efficacy, which remains a formidable challenge. The complexity of biological systems, involving multiple interacting pathways, means that high binding affinity to an isolated target does not always translate to therapeutic success. nih.gov The intricate nature of cellular signaling can lead to off-target effects or compensatory mechanisms that are not captured by current computational models focused on a single protein. nih.gov Therefore, while in silico methods are powerful for lead generation and optimization, bridging the gap between computational prediction and clinical outcome continues to be a major hurdle in the computational study of pyridopyridazines and other drug candidates.

Mechanistic Insights into the Biological Activity of Pyridopyridazines

Modulation of Receptor Activity

Pyridopyridazine-based compounds have been shown to interact with various receptors, leading to the modulation of their activity. These interactions are fundamental to their potential therapeutic effects.

GABA Receptor Modulation Mechanisms

Certain this compound derivatives function as antagonists at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov The binding of the neurotransmitter gamma-aminobutyric acid (GABA) to GABA-A receptors triggers the opening of a chloride ion channel, leading to neuronal hyperpolarization and inhibition of signaling. mdpi.com

Arylaminopyridazine derivatives of GABA, such as SR 95103, have been identified as selective antagonists for the GABA-A receptor site. nih.gov Further structure-activity relationship studies led to the development of compounds like SR 95531 and SR 42641, which demonstrated high affinity for the GABA receptor. nih.gov Biochemical characterization revealed that these compounds displace radiolabeled GABA from rat brain membranes. nih.gov

The mechanism of antagonism involves a competitive interaction at the high-affinity GABA binding site. nih.gov However, at the low-affinity site, the interaction appears to be non-competitive. nih.gov These this compound derivatives antagonize the GABA-induced enhancement of diazepam binding without directly affecting the benzodiazepine (B76468) binding site itself. nih.gov This specific antagonism of GABA-A receptors by this compound derivatives can lead to proconvulsant effects, as demonstrated by the induction of tonic-clonic seizures in mice following intravenous administration. nih.gov

| Compound | Apparent K_i (μM) for [³H]GABA displacement | Interaction with GABA-A Receptor Site |

| SR 95531 | 0.15 | Competitive at high-affinity site, non-competitive at low-affinity site. nih.gov |

| SR 42641 | 0.28 | Competitive at high-affinity site, non-competitive at low-affinity site. nih.gov |

Histamine (B1213489) H3 Receptor Binding Interactions

The histamine H3 receptor is a G protein-coupled receptor that acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system. nih.gov This regulatory role makes it an attractive target for various CNS indications. researchgate.net Certain pyridazinone compounds have been reported to act as H3 receptor (H3R) antagonists. researchgate.netmdpi.com

Pyridazinone-phenethylamines and 4,5-fused pyridazinones have shown activity as H3R antagonists with significant affinity for both rat and human H3 receptors. researchgate.net Molecular docking studies help to understand the binding modes of these ligands. For a ligand to bind effectively, key interactions, often involving hydrogen bonds with specific amino acid residues like Asp114 and Glu206 in the receptor's binding pocket, are crucial. nih.gov The design of these antagonists often involves incorporating a core heterocyclic scaffold, like this compound, which is then modified with other chemical moieties to optimize binding affinity and selectivity. nih.gov

Enzyme Inhibition Mechanisms

This compound derivatives are also known to inhibit the activity of several key enzymes, which is a primary mechanism for their therapeutic potential in various diseases.

Phosphodiesterase (PDE) Inhibition (e.g., PDE Type IV, PDE5, PDE4, PDE III)

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). samipubco.comresearchgate.net By breaking down these second messengers, PDEs play a critical role in regulating numerous cellular processes. samipubco.com Inhibition of specific PDE isoenzymes can prolong the signaling of cAMP and cGMP, making PDE inhibitors valuable therapeutic agents. samipubco.com Pyridazine (B1198779) and pyridazinone derivatives have been identified as inhibitors of several PDE isoenzymes, including PDE-III, PDE-IV, and PDE-V. samipubco.comsamipubco.com

PDE-III Inhibitors : These are targeted for conditions like congestive heart failure. researchgate.netsamipubco.com

PDE-IV Inhibitors : These are primarily developed for treating inflammatory diseases. researchgate.netsamipubco.com

PDE-V Inhibitors : These are well-known for their use in erectile dysfunction and pulmonary hypertension. researchgate.netsamipubco.com

Research into the structure-activity relationships of 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones, developed from the non-selective PDE inhibitor ibudilast, has provided mechanistic insights. nih.govresearchgate.net It was found that the pyridazinone lactam functionality is a critical determinant for PDE3-inhibitory activity. nih.govresearchgate.net For potent PDE4 inhibition, the introduction of a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group on the pyrazolopyridine ring are beneficial. nih.govresearchgate.net

Kinase Inhibition Pathways (e.g., P38 Kinase, VEGFR2, BCR-ABL, CDK2, EGFR, JAK)

Protein kinases are crucial enzymes that regulate a vast array of cellular signaling pathways, including proliferation, apoptosis, and immune responses, by catalyzing the phosphorylation of proteins. nih.gov Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major class of therapeutic drugs. dundee.ac.uk The pyridazine ring is a common structural motif found in many small-molecule kinase inhibitors. nih.gov

Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER kinase, a non-transmembrane receptor tyrosine kinase involved in cell migration and metastasis. nih.gov For example, compound DS21360717 demonstrated in vivo antitumor efficacy. nih.gov X-ray crystallography studies have shown that these inhibitors bind to the ATP-binding pocket of the kinase. Specific hydrogen bonds are formed between the inhibitor and key amino acid residues in the hinge region of the kinase, such as the backbone carbonyl oxygen of E637 and the backbone nitrogen of V639 in FES, a surrogate for FER. nih.gov

Screening of these compounds against a wider panel of kinases revealed that they can inhibit other kinases as well, including ALK, FLT3, FMS, KIT, PYK2, ROS, SYK, TRKA, and CDK2/CycA2, among others. nih.gov Furthermore, different this compound scaffolds have been investigated for the inhibition of Janus kinases (JAKs), which are involved in signaling pathways that mediate immune responses. mdpi.com Fused pyridazine systems like imidazo[1,2-b]pyridazines have also been identified as a potent class of cyclin-dependent kinase (CDK) inhibitors. researchgate.net

| Kinase Target | Example this compound Scaffold | Significance of Inhibition |

| FER Tyrosine Kinase | Pyrido-pyridazinone | Antitumor activity by inhibiting cell migration and metastasis. nih.gov |

| Janus Kinases (JAKs) | Pyrrolo fused this compound | Treatment of diseases mediated by JAK activity, such as inflammatory conditions. mdpi.com |

| Cyclin-Dependent Kinases (CDKs) | Imidazo[1,2-b]pyridazine | Inhibition of cell cycle progression, relevant for cancer therapy. researchgate.net |

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism. nih.gov It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in response to food intake. nih.govnih.gov By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin release and improved glycemic control. mdpi.com This mechanism makes DPP-IV inhibitors a key therapeutic strategy for managing type 2 diabetes mellitus. mdpi.commdpi.com

This compound derivatives have been investigated as potential inhibitors of the DPP-IV enzyme. mdpi.com The mechanism of inhibition for this class of drugs typically involves binding to the active site of the DPP-IV enzyme. frontiersin.org The active site contains a catalytic triad (B1167595) (Ser630, Asp708, His740) and other key residues that interact with the inhibitor. frontiersin.org The binding of the inhibitor prevents the substrate (incretin hormones) from accessing the active site, thereby blocking its degradation. nih.gov While many DPP-IV inhibitors are peptidomimetic, resembling the natural substrates, non-peptidomimetic inhibitors containing heterocyclic scaffolds like this compound are also of significant interest. mdpi.com

Sphingosine-1-Phosphate (S1P) Inhibitory Mechanisms

Sphingosine-1-phosphate (S1P) is a critical signaling phospholipid that exerts its influence by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. nih.govfrontiersin.org The activation of these receptors orchestrates a wide array of cellular responses, including those central to cancer progression such as cell proliferation, survival, migration, and angiogenesis. frontiersin.orgnih.gov The S1P signaling system, therefore, represents a significant target for therapeutic intervention. While direct studies on pyridopyridazines are emerging, the mechanistic action of structurally related compounds provides insight into potential inhibitory pathways.

The primary mechanism for modulating this pathway involves the development of antagonists for S1P receptors. frontiersin.org For instance, pyrazolopyridine derivatives, which share structural similarities with pyridopyridazines, have been identified as potent and selective ligands for the S1P2 receptor. nih.gov Antagonism at S1P receptors can disrupt the downstream signaling cascades that promote pathological processes. A common mechanism of action, particularly for S1P1 modulators, involves binding to the receptor, which leads to its internalization and degradation. frontiersin.orgclevelandclinic.org This process effectively renders the cells, such as lymphocytes, unresponsive to the natural S1P gradient, thereby inhibiting their migration. frontiersin.orgclevelandclinic.org

By acting as competitive antagonists, this compound-like compounds can block S1P from binding to its receptors. This inhibition prevents the activation of downstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and ERK pathways, which are known to be promoted by S1P1 signaling and are crucial for cell survival and proliferation. nih.gov The development of selective S1P receptor antagonists based on this compound and related scaffolds could therefore offer a dual mode of action by directly inhibiting hyperproliferative signaling in cancer cells and simultaneously blocking angiogenesis. nih.gov

Mechanisms of Cell Proliferation Inhibition

A key mechanism through which this compound derivatives exert their anti-proliferative effects is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are essential for the control and progression of the cell cycle. nih.govmdpi.com Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for anticancer therapies. nih.gov

This compound-related compounds, such as 1H-pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, have been shown to be potent inhibitors of various CDKs, including CDK1, CDK2, and CDK4. nih.govnih.govresearchgate.net The inhibitory mechanism involves the compound binding to the ATP-binding site of the CDK enzyme. nih.govresearchgate.net By occupying this pocket, the inhibitors prevent the binding of ATP, which is necessary for the kinase to phosphorylate its target substrates, such as the retinoblastoma protein (Rb). mdpi.com This action effectively blocks the progression of the cell cycle, often at the G1/S checkpoint, and can ultimately lead to apoptosis (programmed cell death). nih.govmdpi.com

X-ray crystallography studies of related inhibitors bound to CDK2 have revealed the specific molecular interactions, such as the formation of crucial hydrogen bonds with backbone residues (e.g., Leu83) within the ATP-binding site, that are responsible for their potent inhibitory activity. nih.gov The exploration of various substitutions on the this compound scaffold has allowed for the development of compounds with high potency and selectivity for specific CDKs. For example, certain pyrido[2,3-d]pyrimidin-7-one analogues have demonstrated significant inhibitory activity against CDK4. researchgate.net

| Compound | Cdk4 IC50 (µM) |

|---|---|

| 8-ethyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one | 0.004 |

Molecular Targets and Signaling Pathways in this compound Action

This compound derivatives have been shown to interact with a variety of molecular targets, thereby modulating key signaling pathways implicated in oncogenesis.

Hedgehog Signaling Pathway: A significant target for this compound compounds is the Hedgehog (Hh) signaling pathway, which is crucial during embryonic development and is aberrantly activated in several types of cancer, including medulloblastoma and basal cell carcinoma. nih.govajosr.org The key signal transducer in this pathway is Smoothened (SMO), a seven-transmembrane receptor. ajosr.orgmdpi.com Certain this compound derivatives have been designed as potent antagonists of SMO. researchgate.net The mechanism of inhibition involves the compound binding to the SMO receptor, which prevents its accumulation on the primary cilia and blocks the subsequent activation and nuclear translocation of the Gli family of transcription factors. mdpi.comnih.gov This ultimately inhibits the expression of Hh target genes that drive cell proliferation. Dimethylpyridazine compounds, for example, have shown potent Hh signaling inhibitory activity. nih.gov

| Compound | Inhibitory Potency (IC50) |

|---|---|

| Compound 11c | 2.33 nM |

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The p38 MAPK pathway is another critical signaling cascade that this compound-related structures can inhibit. This pathway is strongly activated by environmental stress and inflammatory cytokines and plays a central role in regulating inflammation, apoptosis, and cell cycle control. Pyridinyl-containing compounds act as selective inhibitors of p38 MAP kinase. nih.gov The mechanism of action is competitive inhibition within the ATP-binding pocket of the kinase. nih.govresearchgate.net By blocking the catalytic activity of p38, these compounds can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are often involved in creating a tumor-promoting microenvironment. nih.govnih.gov